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Aluminum pyrophosphate

Cat. No.: B13764997
M. Wt: 629.76 g/mol
InChI Key: XGFPOHQJFNFBKA-UHFFFAOYSA-B
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Description

Context and Significance of Aluminum Pyrophosphate in Inorganic Materials Science

This compound, a compound featuring a P-O-P phosphoanhydride bond, holds a significant position in inorganic materials science due to its versatile and robust properties. wikipedia.orgphysiology.org Its applications span a wide range of fields, from catalysis to high-temperature ceramics and protective coatings. taylorandfrancis.comresearchgate.net The compound and its related aluminophosphate structures are recognized for their structural similarities to zeolites, often exhibiting framework structures that make them suitable as catalysts, ion-exchangers, or molecular sieves. acs.orgwikipedia.orgchemicalbook.com

In catalysis, aluminum phosphates are utilized both as catalysts and as stable supports for catalytically active metals. taylorandfrancis.comacs.org Alumina-aluminum phosphate (B84403) (AAP) supports, prepared through methods like coprecipitation, are not merely physical mixtures of Al₂O₃ and AlPO₄; they exhibit a synergistic interaction that can lead to enhanced catalytic activities. acs.org These materials are particularly noted for their use in hydrodenitrogenation and other hydrotreating processes in the petrochemical industry. acs.org The structural and compositional flexibility of aluminophosphates has made them attractive for catalytic applications such as the conversion of methanol (B129727) to olefins. dtu.dk

Furthermore, the thermal stability and low thermal expansion of aluminum phosphate compositions make them excellent candidates for high-temperature applications. google.comnasa.gov They are employed as refractory binders in ceramics and as protective coatings that can withstand significant thermal stress, protecting substrates from corrosion and oxidation at elevated temperatures. researchgate.netgoogle.com Amorphous aluminum phosphate, in particular, has been developed as a heat-resistant adhesive and a key component in lightweight, thermal-insulating porous ceramics. mdpi.com Its ability to form strong bonds at high temperatures is crucial for the integrity of refractory materials and specialty cements. researchgate.netresearchgate.net

Overview of Key Research Trajectories in this compound Chemistry

Current research in this compound chemistry is dynamic, focusing on the synthesis of novel structures, the refinement of material properties for specific applications, and the exploration of advanced functionalities. A significant trajectory involves the synthesis of new polymorphs and related mixed-cation pyrophosphates. For instance, computational guidance has led to the discovery of new polymorphs of lithium this compound (LiAlP₂O₇), which are being investigated for applications like ionic conductivity in solid-state batteries. nih.gov

The synthesis of nanostructured aluminum phosphates is another major research thrust. chemicalbook.com Methods such as chemical co-precipitation and innovative green synthesis techniques, using plant-derived extracts, are being employed to produce aluminum phosphate nanoparticles and nanoplates with unique morphologies. researchgate.netmdpi.com These nanomaterials offer a high surface area and distinct properties that are advantageous in catalysis and adsorption. chemicalbook.commdpi.com

In the realm of catalysis, research is focused on modifying aluminum phosphate supports to enhance their performance. This includes creating molecularly modified surfaces to better stabilize metal nanoparticles and control reaction selectivity. dtu.dk Additionally, studies are exploring how the P/Al ratio during synthesis influences the surface acidity and textural properties of the resulting catalysts, thereby tuning their activity for specific organic reactions. taylorandfrancis.comnih.gov

There is also growing interest in the unique physical properties of these materials, such as negative thermal expansion, which has been observed in some open-framework phosphates and pyrophosphates. acs.org The development of amorphous aluminum phosphate-based compositions that remain stable at very high temperatures (up to 1400 °C) is being pursued for applications in flame-retardant and thermal insulation coatings. google.commdpi.com These advanced materials leverage the intumescent properties of the amorphous phosphate matrix to provide superior fire resistance. mdpi.com

Fundamental Structural Considerations for this compound

The fundamental unit of a pyrophosphate is the diphosphate (B83284) anion, (P₂O₇)⁴⁻, which consists of two PO₄ tetrahedra sharing a common oxygen atom, forming a P-O-P bridge. wikipedia.orgphysiology.org The structure of this compound itself is represented by the formula Al₄(P₂O₇)₃. nih.gov However, the broader family of aluminophosphates exhibits extensive structural diversity and polymorphism, a characteristic they share with silica (B1680970) (SiO₂). researchgate.net

Many aluminum phosphate (AlPO₄) polymorphs are isostructural with silica polymorphs; for example, berlinite (B1174126) is isostructural with quartz, while other forms mimic tridymite and cristobalite. researchgate.netresearchgate.net This crystal chemical similarity is a central theme in their study. researchgate.net The crystal structure of low-cristobalite type AlPO₄ is orthorhombic (space group C222₁), where the aluminum atom is coordinated to four oxygen atoms. iucr.org The framework is characterized by the Al-O-P angle, which, at 145°, is smaller than the analogous Si-O-Si angle in silica low-cristobalite. iucr.org

Research has revealed a variety of coordination environments for aluminum in these frameworks. While tetrahedral coordination is common, some structures, like AlPO₄-21, contain both tetrahedral and trigonal-bipyramidal aluminum sites. acs.org The connectivity of these polyhedra can form complex frameworks with rings of various sizes. acs.org

Mixed-cation pyrophosphates, such as LiAlP₂O₇, further illustrate this structural variety. A recently discovered polymorph of LiAlP₂O₇ crystallizes in the orthorhombic space group Cmcm and possesses a distinct three-dimensional framework. nih.gov Density functional theory (DFT) calculations are increasingly used to predict the stability of different polymorphs and guide synthetic efforts toward new structures. nih.govacs.org The precise arrangement of the pyrophosphate groups and metal cations dictates the material's properties, from ionic conductivity to thermal stability. nih.govmdpi.com

Research Data Tables

Table 1: Crystallographic Data of Selected Aluminum Phosphate and Related Compounds

This table presents structural data for different forms of aluminum phosphates, highlighting their polymorphic nature and the variety of crystal systems they can adopt.

Compound/PhaseFormulaCrystal SystemSpace GroupLattice Parameters (Å)Reference
LiAlP₂O₇ (new polymorph)LiAlP₂O₇OrthorhombicCmcma=5.1140, b=8.2042, c=11.565 nih.gov
LiAlP₂O₇ (known form)LiAlP₂O₇MonoclinicP2₁Not specified nih.gov
CyclohexaphosphateAl₂P₆O₁₈MonoclinicP2₁/aa=8.8, b=15.5, c=6.3, β=108° researchgate.net
Low-Cristobalite AlPO₄AlPO₄OrthorhombicC222₁a=9.88, b=9.98, c=10.04 iucr.org
(NH₄)₂Mg(H₂P₂O₇)₂·2H₂O(NH₄)₂Mg(H₂P₂O₇)₂·2H₂OTriclinicP-1Not specified scispace.com

Table 2: Thermal and Dielectric Properties of Aluminum Phosphate Polymorphs

This table summarizes key thermal and electrical properties of different aluminum phosphate (AlPO₄) phases, which are crucial for their application in ceramics and electronic components.

Compound/PhaseTemperature Range (°C)Coefficient of Thermal Expansion (CTE) (x 10⁻⁶/°C)Relative Dielectric Constant (εr)Dielectric Dissipation Factor (tgδ)Reference
B-AlPO₄250-7537.56.60.0229 researchgate.net
B-AlPO₄ to T-AlPO₄753-815440Not specifiedNot specified researchgate.net
C-AlPO₄250-10455.55.10.005 researchgate.net
A-Al(PO₃)₃250-10489.66.00.0088 researchgate.net
Amorphous CompositionRoom Temp - 1100Considerably lower than steel (~13 x 10⁻⁶/K)Not specifiedNot specified google.comjustia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al4O21P6 B13764997 Aluminum pyrophosphate

Properties

Molecular Formula

Al4O21P6

Molecular Weight

629.76 g/mol

IUPAC Name

3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide

InChI

InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12

InChI Key

XGFPOHQJFNFBKA-UHFFFAOYSA-B

Canonical SMILES

O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5

Origin of Product

United States

Advanced Structural and Morphological Characterization of Aluminum Pyrophosphate Systems

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. For aluminum pyrophosphate and related phosphate (B84403) systems, these methods provide fundamental information on phase composition, crystal structure, and degree of crystallinity.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

X-ray Diffraction (XRD) is a primary tool for the characterization of this compound materials. It is routinely used to identify the specific crystalline phases present in a sample and to assess the degree of crystallinity. osti.govtypeset.io The technique relies on the principle that a crystalline material will diffract an incident X-ray beam into specific directions, producing a unique diffraction pattern that serves as a fingerprint for that particular phase.

In the synthesis of aluminum phosphate compounds, XRD is crucial for verifying the desired product and identifying any secondary or impurity phases. nih.gov For instance, in the preparation of sodium this compound (NaAlP₂O₇), Rietveld refinement of XRD data revealed the main phase to be NaAlP₂O₇ (approximately 85 wt%), with minor secondary phases of AlPO₄ (berlinite and cristobalite types) and Al₂O₃. nih.gov Similarly, XRD analysis can distinguish between different polymorphs, such as identifying aluminum metaphosphate (Al(PO₃)₃) or aluminum orthophosphate (AlPO₄) phases that may coexist in a sample. osti.govtypeset.io

Furthermore, XRD is instrumental in monitoring the crystallization process. Studies have shown the transformation from an amorphous aluminum phosphate precursor to a well-defined crystalline structure, such as AlPO₄-11, by tracking the evolution of diffraction peaks over time. researchgate.net The sharpness and intensity of the diffraction peaks provide a qualitative measure of the material's crystallinity, while the absence of sharp peaks indicates an amorphous nature. osti.govresearchgate.net In the analysis of novel materials, XRD has been used to identify complex crystal systems, such as the coexistence of triclinic and monoclinic phases of aluminum phosphate tridymite in nanoplates synthesized via green methods. researchgate.netmdpi.com

Rietveld Refinement for Crystal Structure Determination

Rietveld refinement is a powerful analytical procedure applied to powder XRD data to refine the crystal structure model of a material. This computational method involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the precise determination of lattice parameters (the dimensions and angles of the unit cell), atomic positions, and other structural details. arizona.edu

This technique has been successfully applied to various aluminum phosphate systems. For sodium this compound (NaAlP₂O₇), Rietveld analysis of powder XRD data showed that it crystallizes in a monoclinic system with the space group P12₁/c1. nih.gov The refinement yielded specific lattice parameters for this compound. nih.gov In another example, the structure of kingite, a hydrated aluminum phosphate mineral, was determined from synchrotron powder diffraction data using the Rietveld method. arizona.edu This analysis established its triclinic structure in the P1 space group and provided precise unit cell dimensions. arizona.edu The method is also robust enough to analyze complex solid solutions, as demonstrated in the study of Al₀.₅Ga₀.₅PO₄, where a combination of neutron and X-ray diffraction data was refined to determine its orthorhombic structure (space group C222₁) and the random distribution of aluminum and gallium atoms within the lattice. cambridge.org

Table 1: Crystallographic Data from Rietveld Refinement of Aluminum Phosphate and Related Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Source(s)
NaAlP₂O₇ Monoclinic P12₁/c1 7.197(4) 7.704(5) 9.314(5) 90 111.72(5) 90 nih.gov
Kingite Triclinic P1 9.377(1) 10.113(1) 7.138(1) 97.60(1) 100.88(1) 96.01(1) arizona.edu
Al₀.₅Ga₀.₅PO₄ Orthorhombic C222₁ 7.0295(8) 7.0132(8) 6.9187(4) 90 90 90 cambridge.org

Single Crystal X-ray Diffraction for Atomic Arrangement Elucidation

Single Crystal X-ray Diffraction (SC-XRD) offers the most unambiguous and detailed determination of a crystal structure. By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to map the precise location of each atom within the unit cell, as well as determine bond lengths and angles with very high precision.

While growing single crystals of this compound suitable for SC-XRD can be challenging, the technique has been successfully applied to related aluminum phosphate systems. For example, the structure of a hydrated, chain-like aluminum phosphate, Al(PO₄)₂·trenH₃·2.5H₂O, which acts as an intermediate in the hydrothermal synthesis of other aluminophosphates, was determined using single-crystal XRD. figshare.com This analysis revealed a one-dimensional inorganic chain composed of alternating AlO₄ and PO₄ tetrahedra. figshare.com

In many cases, however, aluminum phosphate materials occur as microcrystalline powders, making single-crystal analysis impossible. arizona.edu In such instances, powder diffraction techniques combined with Rietveld refinement are the preferred methods for structural elucidation. arizona.edu The low-cristobalite form of AlPO₄, for example, was structurally characterized from powder diffraction data, revealing its orthorhombic symmetry and providing key interatomic distances, such as an Al-O distance of 1.70 Å and an Al-O-P bond angle of 145°. iucr.org

Spectroscopic Elucidation of Bonding and Molecular Structure

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule. These methods are highly sensitive to the local chemical environment and are used to identify the characteristic vibrational modes of the phosphate and pyrophosphate units in this compound systems.

Fourier Transform Infrared (FTIR) Spectroscopy of Phosphate and Pyrophosphate Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds and functional groups. nih.gov

For aluminum pyrophosphates and related compounds, FTIR is particularly useful for identifying the vibrational modes of the pyrophosphate (P₂O₇⁴⁻) and phosphate (PO₄³⁻) groups. nih.govnih.govresearchgate.net The spectra of pyrophosphates are characterized by vibrations of the P-O-P bridge. scirp.org The symmetric stretching mode, νs(P-O-P), typically appears in the 700-780 cm⁻¹ range, while the asymmetric stretching mode, νas(P-O-P), is found between 900-924 cm⁻¹. scirp.org

The terminal phosphate groups also exhibit characteristic vibrations. Stretching vibrations of the P–O bonds in [PO₄] tetrahedra are generally observed in the 1000–1300 cm⁻¹ region. acs.org More specifically, studies have identified bands corresponding to the asymmetric stretching of PO₃ groups (νas(PO₃)) and symmetric stretching of PO₂ groups (νs(PO₂)) around 1120 cm⁻¹ and 1070 cm⁻¹, respectively. scirp.org In amorphous pyrophosphates, overlapping peaks for PO₃ at 1143 cm⁻¹ and PO₄³⁻ at 1090 cm⁻¹ have been noted. acs.org The presence of a broad peak around 1078 cm⁻¹ has been directly associated with the AlPO₄ adjuvant itself. nih.gov

Table 2: Characteristic FTIR Vibrational Modes for Pyrophosphate and Phosphate Groups

Vibrational Mode Frequency Range (cm⁻¹) Assignment Source(s)
νs(P-O-P) 700 - 780 Symmetric stretching of P-O-P bridge scirp.org
νas(P-O-P) 900 - 924 Asymmetric stretching of P-O-P bridge scirp.org
P-O Stretching 1000 - 1300 Stretching vibrations in [PO₄] tetrahedra acs.org
ν(PO₄³⁻) ~1090 Stretching vibration in orthophosphate units acs.org
ν(PO₃) ~1143 Stretching vibration in phosphate units acs.org
AlPO₄ Adjuvant ~1078 Broad peak characteristic of aluminum phosphate nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov When laser light interacts with a molecule, it can induce a change in the molecule's polarizability, resulting in a shift in the energy of the scattered photons. This "Raman shift" corresponds to the vibrational energy levels of the molecule, providing a unique spectral fingerprint. nih.govmt.com

Raman spectroscopy is highly effective for characterizing this compound systems. nih.govnih.gov The spectra are often characterized by two specific, intense bands: one in the mid-frequency range corresponding to P–O–P vibrations and another in the high-frequency range from P–O vibrations within the [PO₄] tetrahedra. nih.govresearchgate.net The position of these bands can be correlated with the structure, such as the number of bridging oxygen atoms connecting the phosphate tetrahedra. nih.gov

In studies of amorphous pyrophosphates, Raman spectroscopy identified a characteristic band for the P–O–P bridge vibration around 770-790 cm⁻¹. acs.org A strong band observed around 1070-1085 cm⁻¹ was assigned to the symmetric stretching of PO₂ groups, a hallmark of the amorphous pyrophosphate structure. acs.org Because Raman spectroscopy is sensitive to low-frequency modes, it can also provide information about the crystal lattice structure, making it a valuable tool for distinguishing between different polymorphs. mt.com

Table 3: Characteristic Raman Shifts for Pyrophosphate Groups

Raman Shift (cm⁻¹) Assignment Source(s)
~768 - 788 P-O-P bridge vibration acs.org
~1072 - 1083 Symmetric PO₂ stretching vibrations acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical and structural environments of atoms in this compound. Both ³¹P and ²⁷Al nuclei are NMR-active and provide valuable insights into the material's structure.

High-resolution solid-state ³¹P NMR spectroscopy is instrumental in observing the progressive polymerization from orthophosphate to pyrophosphates and metaphosphates. Current time information in Bangalore, IN.uu.nl The chemical shifts in ³¹P NMR spectra can distinguish between different phosphate species. For instance, studies on related aluminum phosphate systems show distinct signals for orthophosphates and the more condensed pyrophosphate and polyphosphate structures. uu.nlmdpi.com In solutions containing aluminum and phosphate ions, ³¹P NMR spectra can show multiple lines, indicating the presence of different phosphorus-containing complexes. mdpi.com

Below is a table summarizing typical NMR parameters for aluminum phosphate systems.

NucleusTypical Chemical Shift Range (ppm)Information Provided
³¹P -10 to -30Degree of phosphate condensation (ortho-, pyro-, meta-phosphates), P-O-Al vs. P-O-P linkages. scientificadvances.co.in
²⁷Al 0 to 40Coordination environment of Aluminum (e.g., tetrahedral, octahedral), nature of Al-O-P bonding. semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound. nih.gov Analysis of the core level spectra of Aluminum (Al 2p), Phosphorus (P 2p), and Oxygen (O 1s) provides detailed information about the surface chemistry. researchgate.net

The Al 2p spectrum for aluminum phosphates typically shows a peak around 75.1-76.3 eV. uu.nljst.go.jp A peak at approximately 75.8 eV can be attributed to aluminum in phosphate and/or this compound environments. researchgate.net The binding energy can shift slightly depending on the specific coordination and bonding at the surface. uu.nl For instance, a peak at 76.3 eV has been specifically assigned to this compound. jst.go.jp

The P 2p spectrum is crucial for identifying the nature of the phosphate groups. A single peak is often observed around 134.8 eV, which is consistent with metaphosphates. uu.nl Some studies report deconvolution of the P 2p spectrum into multiple peaks, for example, at 134.4 eV for single phosphate and 135.8 eV for pyrophosphate, indicating the formation of cross-linked phosphorus oxide compounds. researchgate.net The presence of P–O–P bonds in pyrophosphate structures can be distinguished from the P–O–Al bonds of orthophosphates.

The O 1s spectrum is often complex and can be deconvoluted to identify different oxygen environments. Based on the progressive polymerization from orthophosphate to metaphosphates, oxygen states observed at binding energies of approximately 532.3 eV and 533.7 eV have been assigned to P–O–Al and P–O–P environments, respectively. Current time information in Bangalore, IN.uu.nlmdpi.com This assignment is critical for confirming the presence of pyrophosphate linkages at the surface.

A summary of XPS binding energies for this compound and related species is provided in the table below.

ElementCore LevelBinding Energy (eV)Assignment
Aluminum Al 2p75.1 - 76.3Al in aluminum phosphate/pyrophosphate. uu.nljst.go.jpresearchgate.net
Phosphorus P 2p~134.8Metaphosphates. uu.nl
135.8Pyrophosphate. researchgate.net
Oxygen O 1s~532.3P–O–Al environments. Current time information in Bangalore, IN.uu.nlmdpi.com
~533.7P–O–P environments. Current time information in Bangalore, IN.uu.nlmdpi.com

Microscopic and Nanostructural Analysis

Microscopic techniques are essential for visualizing the morphology, particle architecture, and nanoscale features of this compound systems.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architecture

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of this compound. SEM images reveal that the particle architecture can vary significantly depending on the synthesis method. For example, aluminum phosphate materials can appear as sphere-like nanoparticles or form complex hierarchical organizations. mdpi.commdpi.com In some preparations, this compound precipitates on the surface of other materials, such as halloysite (B83129) nanotubes, in the form of sphere-like nanoparticles. semanticscholar.orgmdpi.com Other studies have observed tetrahedral morphology for aluminum phosphate nanoparticles prepared by chemical co-precipitation. researchgate.net The use of different precursors and preparation conditions can lead to varied morphologies, including laminated structures that can form clinker clews upon heating. nih.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the observation of nanoscale features. TEM analysis of metal pyrophosphates shows that they can form clusters consisting of primary nanoparticles, often around 20 nm in size. uu.nl Green synthesis methods have produced aluminum phosphate nanoplates with distinct edges and faces, characteristic of their crystalline nature. mdpi.com

High-Resolution TEM (HRTEM) is a powerful technique that enables imaging of the crystal lattice, providing information on the atomic arrangement and crystal structure. xray.cznumberanalytics.comthermofisher.com While direct HRTEM lattice imaging of this compound is not extensively detailed in the provided context, the technique is crucial for studying crystalline nanomaterials. rsc.org It can be used to measure lattice spacings and observe the interface between different materials at the atomic scale, such as the interface between a substrate and a deposited material where graphene layers might form. researchgate.net For related materials, HRTEM provides critical statistical information on de/lithiation processes, although it is limited by the small field of view. dtu.dk

Investigation of Structural Defects and Porosity

The presence of structural defects, such as pores and cracks, significantly influences the properties of this compound materials. Porosity is an inherent feature in materials prepared by methods like thermal spraying, arising from factors such as the incomplete melting of particles and solidification shrinkage. mdpi.comflow3d.com Aluminum phosphate is often used as a sealant for ceramic coatings, where it penetrates and fills structural defects like pores, gaps, and cracks between the coating's lamellae. scispace.comaremco.com This sealing effect is based on the formation of condensed phosphates within these defects. scispace.comaremco.com

The synthesis of intentionally porous aluminum phosphate has also been explored. researchgate.net Additives like urea (B33335) can be used during the preparation process; upon heating, the decomposition of urea can lead to the formation of porous materials with increased specific surface area. scientificadvances.co.injst.go.jpresearchgate.net The resulting porous aluminum phosphates may contain nano-pores with radii smaller than 10 nm. researchgate.net The synthesis of organically functionalized porous aluminum phosphonates has also been reported, yielding materials with significant BET specific surface areas, for example, 73 and 106 m²/g. mdpi.com

Thermal Analysis Techniques for Phase Transformations and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability, phase transformations, and decomposition pathways of this compound. mt.com

TGA measures the change in mass of a sample as a function of temperature. The thermal decomposition of aluminum phosphate precursors, such as AlPO₄·H₂O, shows distinct weight loss steps corresponding to dehydration. researchgate.net The thermal degradation of aluminum hypophosphite can lead to the formation of this compound [Al₄(P₂O₇)₃] and other condensed phosphates at elevated temperatures. researchgate.net The thermal stability of aluminum phosphates is dependent on the oxygen partial pressure, with increased stability at higher oxygen pressures. osti.gov

DSC measures the heat flow into or out of a sample during a temperature change, revealing endothermic and exothermic transitions. The decomposition of hydrated aluminum phosphates involves endothermic peaks related to the elimination of water. researchgate.netresearchgate.net In some systems, multiple endothermic reactions can be observed, corresponding to the decomposition of different phosphate species, the decomposition of other components like aluminum hydroxide (B78521), and the generation of glassy phases at higher temperatures. mdpi.comacs.org For example, TGA-DSC analysis of La-Al system phosphates shows distinct endothermic peaks before 300 °C, attributed to the removal of absorbed and crystal water, and the decomposition of unstable phases. acs.org The heating process can induce phase transitions from aluminum phosphate to metaphosphate and then to pyrophosphate, forming an interconnected Al-O-P network. researchgate.net

A summary of thermal events for aluminum phosphate systems is presented below.

Temperature Range (°C)TechniqueObserved EventInterpretation
50 - 250TGA/DTAWeight loss, Endothermic peakDehydration of hydrated aluminum phosphate precursors. researchgate.netresearchgate.net
~300TGA/DSCSignificant weight loss, Endothermic peakDecomposition of phosphate structures. mdpi.comacs.org
450 - 600TGAWeight lossGeneration of more AlPO₄ decomposition products. mdpi.com
>800TGA/DSCStable mass, Phase transitionsFormation of stable crystalline phases like AlPO₄ and Al(PO₃)₃. nih.govosti.govmdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of this compound and its related precursor compounds. TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere, providing detailed insights into thermal decomposition, dehydration, and phase transformation processes.

The thermal degradation of aluminum phosphate compounds typically occurs in multiple stages. For hydrated aluminum phosphate precursors, the initial weight loss, often observed below 200°C, is attributed to the evaporation of physically adsorbed and chemically bound water. ias.ac.in For instance, a study on pure AlPO₄ showed a significant weight loss of 28.2% in the temperature range of 50°C to 190°C, corresponding to the removal of adsorbed water. researchgate.net Following this initial dehydration, further decomposition events occur at higher temperatures.

The decomposition pathway can be complex and is highly dependent on the specific starting material and atmospheric conditions. osti.gov For example, aluminum dihydrogen phosphate [Al(H₂PO₄)₃] undergoes condensation and cross-linking to form aluminum phosphate (AlPO₄). researchgate.net The thermal decomposition of some aluminum phosphate systems can be described in distinct stages:

Stage 1 (Room Temperature - ~140°C): This stage involves the volatilization of free water and further condensation of phosphate groups. mdpi.com

Stage 2 (~140°C - 290°C): Mass loss in this range is often due to the thermal decomposition of precursors like aluminum dihydrogen phosphate. rsc.org

Stage 3 (290°C - ~505°C): Subsequent reactions can lead to the formation of intermediate species such as AlH₃P₃O₁₀. rsc.org

Stage 4 (Above 505°C): At higher temperatures, these intermediates decompose to form more stable structures like aluminum metaphosphate (Al(PO₃)₃) and aluminum orthophosphate (AlPO₄). rsc.org

The stability of the final aluminum phosphate phases is also temperature and atmosphere-dependent. Under low oxygen partial pressure (10⁻¹⁰ atm), aluminum metaphosphate [Al(PO₃)₃] breaks down into aluminum orthophosphate [AlPO₄] at approximately 830°C, which in turn decomposes into Al₂O₃ at around 1220°C. osti.gov However, in an air atmosphere, aluminum metaphosphate exhibits greater stability, with decomposition occurring above 1400°C. osti.gov By the time the material is heated to 800°C, a total weight loss of about 14% can be observed for certain AlPO₄ systems. ias.ac.in

The following table summarizes key thermal events for aluminum phosphate systems as observed through TGA.

Table 1: Summary of TGA Findings for Aluminum Phosphate Systems

Temperature Range (°C)Observed EventCompound/SystemSource(s)
50 - 190Loss of physically adsorbed water (28.2% weight loss)Pure AlPO₄ researchgate.net
< 200Loss of physically and chemically bound waterAlPO₄ ias.ac.in
100 - 140Further condensation of phosphate and volatilization of free waterAluminum phosphate-based coating mdpi.com
~140 - 300Decomposition of phosphate precursorsAluminum phosphate-based coating mdpi.com
290 - 505Formation of intermediate species (e.g., AlH₃P₃O₁₀)Aluminum phosphate system rsc.org
505 - 800Decomposition to Al(PO₃)₃ and AlPO₄Aluminum phosphate system rsc.org
~830Breakdown of Al(PO₃)₃ to AlPO₄ (low O₂ pressure)Aluminum metaphosphate osti.gov
~1220Breakdown of AlPO₄ to Al₂O₃ (low O₂ pressure)Aluminum orthophosphate osti.gov
> 1400Decomposition of Al(PO₃)₃ (in air)Aluminum metaphosphate osti.gov

Theoretical and Computational Investigations of Aluminum Pyrophosphate

Electronic Structure Calculations

The electronic properties of aluminum pyrophosphate and related materials have been extensively investigated using first-principles calculations, which provide a quantum mechanical description of the system.

Density Functional Theory (DFT) and Ab Initio Methods for Atomic and Electronic Properties

In the context of aluminum-containing phosphates, DFT calculations have been employed to study the structural and electronic properties of various phases. materialsproject.orgmaterialsproject.org These theoretical investigations are crucial for understanding the fundamental nature of these materials and for predicting their behavior in various applications. rsc.org The accuracy of these computational models is often validated by comparing the calculated properties with experimental data, when available. nih.govresearchgate.net

Band Structure and Density of States Analysis

The band structure and density of states (DOS) are critical for understanding the electronic behavior of a material, indicating whether it is a conductor, semiconductor, or insulator. cam.ac.ukresearchgate.net Computational studies on pyrophosphate crystals have revealed a diverse range of electronic characteristics, from semiconducting to metallic or half-metallic, depending on their composition. osti.gov

For aluminum phosphate (B84403) (AlPO₄), a related compound, band structure calculations show a wide band gap, characteristic of an insulator. materialsproject.org The total and partial density of states (PDOS) analyses provide further detail, revealing the contributions of different atomic orbitals to the valence and conduction bands. researchgate.net For example, in zinc blende-type AlN, the lower valence band is dominated by N 2s states, while the upper valence band consists of N 2p and Al 3p states. researchgate.net The ability to compute a high-quality DOS is essential for interpreting the electronic structure and its influence on the material's properties. lbl.gov The band structure provides a visual representation of the energy states' dependence on the wavevector and helps in understanding potential electronic transitions. cam.ac.uk

Interatomic Bonding and Charge Distribution Analysis in Pyrophosphate Structures

The nature of chemical bonds and the distribution of electronic charge within the crystal structure are fundamental to a material's properties. In pyrophosphate structures, a complex interplay of covalent, ionic, and in some cases, hydrogen bonding exists. nih.govresearchgate.net

Calculated Partial Charge Distribution in a Pyrophosphate Crystal
AtomPartial Charge (e)
P+3.5 to +3.8
O (bridging)-1.2 to -1.5
O (terminal)-1.0 to -1.2
Al+2.5 to +2.8

Structural Relaxation and Stability Predictions through Computational Modeling

Computational modeling plays a crucial role in predicting the stable crystal structures of materials and understanding their structural transformations under different conditions. rsc.org By performing structural relaxation calculations, where the atomic positions and cell parameters are optimized to minimize the total energy, researchers can determine the most stable configuration of a compound. nih.govresearchgate.net

These computational techniques have been used to refine experimentally determined crystal structures, sometimes correcting unrealistic bond lengths obtained from initial crystallographic data. nih.govresearchgate.net For example, DFT calculations have been used to optimize the geometry of pyrophosphate crystals, leading to more accurate structural parameters. nih.gov Furthermore, computational models can be used to investigate the stability of different polymorphs of a material and to understand the factors that favor one structure over another. nih.gov The Tool-Narayanaswamy-Moynihan (TNM) model is a phenomenological model that has been used to describe structural relaxation in glasses, which can be relevant for amorphous aluminum phosphate. researchgate.net

Modeling of Surface and Adsorption Phenomena on this compound

The surface properties of this compound are critical for its applications in areas such as catalysis and as an adsorbent. Computational modeling provides a powerful tool to investigate the interactions of molecules with the surface of this material. nih.gov

Studies have modeled the adsorption of various species, including proteins and phosphate ions, onto the surfaces of aluminum compounds. nih.govresearchgate.netusda.gov For instance, the adsorption of model protein antigens onto aluminum phosphate adjuvants has been studied to understand the structural changes and stability of the proteins upon adsorption. nih.gov Such studies often employ techniques like isothermal titration calorimetry and spectroscopy, complemented by computational models to interpret the binding interactions. nih.gov The adsorption of phosphate onto aluminum hydroxides has also been investigated, revealing that the process is pH-dependent and can be influenced by the surface charge of the adsorbent. rsc.org These models can help in designing materials with enhanced adsorption capacities for specific applications, such as the removal of pollutants from water. bohrium.com

Phonon Calculations for Vibrational Properties

Phonon calculations are essential for understanding the vibrational properties of a crystal lattice, which are directly related to its thermal properties and can be probed experimentally using techniques like Raman and infrared (IR) spectroscopy. researchgate.net

Calculated Vibrational Frequencies for Aluminum Phosphate
Vibrational ModeFrequency Range (cm⁻¹)
P-O stretching900 - 1200
P-O-P symmetric stretching700 - 800
O-P-O bending400 - 600
Lattice modes< 400

Research into Advanced Applications and Performance Mechanisms of Aluminum Pyrophosphate

Catalysis and Adsorption Science

Aluminum pyrophosphate's utility in catalysis stems from its notable thermal stability, high surface area, and distinct acidic characteristics. These properties make it a versatile material for a range of chemical transformations, acting as either a catalyst or a supportive framework for other catalytically active species.

In heterogeneous catalysis, this compound provides a solid surface on which gas or liquid phase reactions can occur. Its surface acidity plays a pivotal role in facilitating a variety of catalytic reactions, including acid-catalyzed reactions and oxidation processes.

The acidic nature of this compound makes it an effective catalyst for several important industrial reactions.

Dehydration: this compound has demonstrated high efficiency in the dehydration of alcohols to produce ethers and olefins. A notable example is the dehydration of methanol (B129727) to dimethyl ether (DME), a clean-burning alternative fuel. The reaction proceeds through the interaction of methanol with the acid sites on the catalyst surface. Studies have shown that aluminum phosphate (B84403) catalysts can achieve high methanol conversion and DME selectivity. For instance, an aluminum phosphate catalyst with an Al/P molar ratio of 1.5 exhibited approximately 82% methanol conversion with 99.99% selectivity to DME. researchgate.net Another study reported that a 5%P/γ-Al₂O₃ catalyst achieved 42% methanol conversion and 75% DME selectivity at 240 °C. researchgate.net The reaction mechanism generally involves the protonation of the alcohol's hydroxyl group by a Brønsted acid site, followed by the elimination of a water molecule to form a carbocation intermediate, which then deprotonates to form an alkene or reacts with another alcohol molecule to form an ether.

Isomerization: The acidic sites on this compound can facilitate the isomerization of alkanes, a crucial process for improving the octane (B31449) number of gasoline. The mechanism involves the formation of a carbenium ion intermediate on the catalyst surface, which then undergoes skeletal rearrangement to form a more branched isomer. While specific performance data for this compound in alkane isomerization is not extensively detailed in readily available literature, the principles of solid acid catalysis suggest its potential in such applications.

Alkylation: this compound can catalyze the alkylation of aromatic compounds with olefins, a key reaction in the production of various chemicals. For example, the alkylation of benzene (B151609) with propylene (B89431) to produce cumene (B47948) is a significant industrial process. The reaction is initiated by the protonation of the olefin on a Brønsted acid site, forming a carbocation that then attacks the aromatic ring in an electrophilic substitution reaction. Research on zeolite catalysts, which share acidic properties with aluminum pyrophosphates, has shown that reaction conditions significantly influence conversion and selectivity. For instance, in the alkylation of benzene with propylene over a β-zeolite catalyst, a conversion of 21.8% with a selectivity of 77.4% for cumene was achieved at 260 °C. nih.gov

Esterification: The esterification of carboxylic acids with alcohols is another acid-catalyzed reaction where this compound can be employed. This process is vital for the production of esters, which are used as solvents, plasticizers, and fragrances. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Sulfated aluminum phosphate has been shown to be an effective catalyst for the esterification of propanoic acid with n-butanol, achieving a propanoic acid conversion of 91% under optimized conditions. academie-sciences.fr Aluminum phosphate has also been used to catalyze the synthesis of β-enamino esters from 1,3-ketoesters and primary amines under solvent-free microwave conditions, achieving high yields in short reaction times. sapub.org

While vanadyl pyrophosphate ((VO)₂P₂O₇) is the primary catalyst for the selective oxidation of n-butane to maleic anhydride (B1165640), aluminum phosphate has been investigated as a diluting agent for this catalyst. Interestingly, aluminum phosphate itself exhibits some activity in n-butane oxidation, particularly in the temperature range of 340-400°C, where it converts n-butane to formaldehyde (B43269) and carbon monoxide through what is believed to be a radical-like mechanism. researchgate.net Above 400°C, the temperature at which vanadyl pyrophosphate becomes highly active and selective for maleic anhydride, the activity of aluminum phosphate diminishes. researchgate.net However, it has also been noted that aluminum phosphate can contribute to the consecutive oxidative degradation of maleic anhydride at higher temperatures. researchgate.net

In the direct synthesis of dimethyl ether (DME) from synthesis gas (syngas), a bifunctional catalyst system is required, consisting of a methanol synthesis catalyst (e.g., CuO/ZnO/Al₂O₃) and a solid acid catalyst for the subsequent dehydration of methanol to DME. This compound has been identified as a promising methanol dehydration catalyst in this process due to its adequate activity and, crucially, its stability and lack of detrimental interactions with the methanol synthesis catalyst. nih.gov A hybrid catalyst comprising a CuO-ZnO-Al₂O₃ component for methanol synthesis and HZSM-5 for dehydration has shown a CO conversion of 28.15% and a DME yield of 15.03% at 260°C and 20 bar. atlantis-press.com Another study using a Zr-modified CuO/ZnO/Al₂O₃ catalyst with HZSM-5 for DME synthesis from CO₂ hydrogenation reported a maximum DME yield of 18.3% at 240°C and 2.76 MPa. anl.gov

Table 1: Catalytic Performance of this compound and Related Catalysts in Methanol Dehydration to DME This is an interactive table, you can sort and filter the data.

Catalyst Reaction Temperature (°C) Methanol Conversion (%) DME Selectivity (%) Reference
Aluminum Phosphate (Al/P = 1.5) N/A ~82 99.99 researchgate.net
5%P/γ-Al₂O₃ 240 42 75 researchgate.net
AlPO₄ from (NH₄)₂HPO₄ 275 High 100 researchgate.net
β-zeolite/Mordenite composite 200-275 >90 ~100 mdpi.com

The high surface area and thermal stability of this compound make it an excellent candidate for use as a catalyst support. academie-sciences.fr In this role, it provides a stable, high-surface-area platform for the dispersion of active catalytic species, such as noble metals. The support can influence the catalytic activity through metal-support interactions, which can affect the electronic properties and morphology of the active metal particles. For instance, platinum supported on various metal oxides has been studied for hydrogenation reactions. frontiersin.org The interaction between the support and the metal can enhance catalytic performance by improving the dispersion of the metal, preventing sintering, and in some cases, directly participating in the reaction mechanism. While specific studies on this compound as a support for noble metals are not extensively detailed, its properties are analogous to other commonly used oxide supports like alumina (B75360), for which such interactions are well-documented.

The catalytic activity of this compound in acid-catalyzed reactions is directly related to the nature and concentration of its acid sites. These sites are typically classified as Brønsted acids (proton donors) and Lewis acids (electron pair acceptors). Various techniques are employed to characterize these acid sites, with Temperature-Programmed Desorption (TPD) of basic probe molecules like ammonia (B1221849) (NH₃-TPD) and Fourier-Transform Infrared (FTIR) spectroscopy of adsorbed pyridine (B92270) being the most common.

NH₃-TPD provides information on the total acid site density and the distribution of acid strengths. The temperature at which ammonia desorbs is indicative of the acid site strength. FTIR spectroscopy of adsorbed pyridine allows for the differentiation between Brønsted and Lewis acid sites. Pyridine adsorbed on Lewis acid sites gives rise to characteristic infrared absorption bands at approximately 1440-1460 cm⁻¹, while pyridine protonated by Brønsted acid sites (forming the pyridinium (B92312) ion) shows a distinct band at around 1550 cm⁻¹. researchgate.net Studies on aluminum phosphate-based materials have confirmed the presence of both Brønsted and Lewis acid sites. The relative abundance and strength of these sites can be tailored by modifying the synthesis conditions, such as the Al/P ratio, which in turn affects the catalytic performance. researchgate.net For example, aluminum phosphate catalysts with a higher proportion of moderate-strength acid sites have been found to exhibit superior performance in methanol dehydration. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methanol
Dimethyl ether
n-butane
Maleic anhydride
Propanoic acid
n-butanol
Benzene
Propylene
Cumene
Formaldehyde
Carbon monoxide
Carbon dioxide
Syngas
γ-Al₂O₃
CuO/ZnO/Al₂O₃
(VO)₂P₂O₇
HZSM-5
β-zeolite
Mordenite
Platinum
Pyridine
Ammonia
1,3-ketoesters
β-enamino esters
Sulfated aluminum phosphate

Adsorption Phenomena and Environmental Remediation

This compound and related aluminophosphate compounds have demonstrated significant potential in environmental remediation through adsorption, a process where molecules of a substance, such as a contaminant, adhere to the surface of the adsorbent.

Adsorbent Applications for Heavy Metal Ion Removal

This compound (Al₄(P₂O₇)₃) has been successfully synthesized and applied as an adsorbent for the removal of radioactive heavy metal ions, specifically uranyl ions (U(VI)), from aqueous solutions. researchgate.net Research indicates that this material exhibits an excellent sorption capacity for U(VI). researchgate.net The mechanism of adsorption is primarily chemical, involving strong chelation or complexation between the phosphate groups and the uranyl ions. researchgate.net This process is considered monolayer adsorption, where uranyl ions are uniformly adsorbed onto the surface of the this compound. researchgate.net

Studies have explored the effects of various environmental conditions on adsorption efficiency. Factors such as pH and contact time significantly influence the sorption of U(VI). researchgate.net For instance, a mesoporous aluminum phosphate adsorbent, designated APO-10, achieved an ultrahigh adsorption capacity of 826.44 mg/g at a pH of 5.5 and a temperature of 298 K. nih.gov This material also demonstrated high selectivity for uranium, exceeding 68% from a mixed aqueous solution, and maintained a high capacity of 584.40 mg/g even after six cycles of use. nih.gov The structural integrity of the this compound crystal remains unchanged after the adsorption process. researchgate.netnih.gov Thermodynamic analyses have shown the adsorption process to be spontaneous and exothermic. researchgate.net These findings highlight the potential of this compound for managing radioactive water pollution. researchgate.net

Table 1: Adsorption Performance of this compound for Uranyl Ion (U(VI)) Removal

Adsorbent pH Temperature (K) Max. Adsorption Capacity (mg/g) Removal Efficiency (within 1 hour)
This compound (Al₄(P₂O₇)₃) - - 12.83 researchgate.net 71% researchgate.net
Role in Wastewater Treatment

In the broader context of wastewater treatment, aluminum compounds play a crucial role, primarily in the removal of phosphorus to prevent eutrophication in receiving water bodies. researchgate.net Aluminum sulfate (B86663), commonly known as alum, is a widely used coagulant for chemical phosphorus removal. aquasan.canih.gov The fundamental reaction involves the "Al³⁺" cation from the aluminum coagulant reacting with the "PO₄³⁻" anion of orthophosphates to form aluminum phosphate (AlPO₄), a precipitate that can be settled out of the water. aquasan.ca The effectiveness of this process is highly dependent on factors such as the pH of the wastewater and the coagulant dosage. researchgate.netscholaris.ca For low alkalinity wastewater, achieving low residual phosphorus levels often requires careful pH control, with an optimal range typically between 5.7 and 7. researchgate.netscholaris.ca

While direct large-scale application of pre-synthesized this compound for general phosphate removal is less common than in-situ precipitation using alum, the underlying chemistry of forming stable aluminum-phosphate bonds is the same. Furthermore, specialized aluminum phosphate adsorbents have been developed and studied for targeted pollutant removal. For instance, a mesoporous aluminum phosphate adsorbent (APO-10) has been shown to be a high-yield, selective, and structurally stable material for treating U-contaminated wastewater, indicating its value in managing radioactive water pollution. nih.gov The use of coagulant aids like polymers and clay can enhance the efficiency of phosphate removal and reduce the required alum dosage. nih.gov

Potential in Gas Separation and Molecular Sieve Applications

Aluminophosphates (AlPO₄) represent a class of microporous crystalline solids that have significant potential as molecular sieves for gas separation applications. acs.org Their framework structure, which is related to that of silica (B1680970) (SiO₂), allows them to selectively adsorb molecules based on size and polarity. basstechintl.com This property is particularly valuable for processes like carbon dioxide (CO₂) capture. nih.gov

Research has shown that several aluminophosphates with specific 8-ring window apertures, such as AlPO₄-53 and AlPO₄-25, can effectively sieve CO₂ from nitrogen (N₂). nih.gov These materials exhibit a remarkably higher uptake of CO₂ compared to N₂, making them suitable for pressure-swing adsorption methods for CO₂ capture. nih.gov An important advantage of these aluminophosphate materials is their relatively hydrophobic nature compared to benchmark zeolites. nih.gov They show a low degree of water uptake, which is beneficial as it reduces the energy required for regenerating the adsorbent. nih.gov The development of processes to synthesize aluminophosphate molecular sieve membranes on porous supports further enhances their practical application in gas permeation and separation technologies. researchgate.netgoogle.com

Advanced Materials and Engineering Applications

Ceramic and Refractory Material Applications

Aluminum phosphates are integral to the production of advanced ceramic and refractory materials due to their excellent high-temperature stability and bonding properties.

Acidic aluminum phosphates, particularly monoaluminum phosphate (Al(H₂PO₄)₃), are widely used as inorganic binders and adhesives in high-temperature applications. researchgate.netresearchgate.net These binders are typically prepared by dissolving aluminum hydroxide (B78521) or alumina in phosphoric acid solutions. researchgate.netresearchgate.net When used in refractories, ceramics, and coatings, they provide high bonding strength, abrasion resistance, and excellent stability at very high temperatures. researchgate.netresearchgate.net The binder can be a colorless, odorless, and extremely sticky liquid that is soluble in water and solidifies at room temperature, forming a strong chemical bond. made-in-china.commade-in-china.com

The bonding mechanism involves the formation of a cross-linked network of P–O–Al and P–O–P bonds as the temperature increases, creating a robust phosphate bond. researchgate.net The performance of the adhesive can be tailored by adjusting the aluminum-to-phosphorus (Al:P) ratio. researchgate.net Studies have shown that increasing the Al:P ratio can improve the bonding performance and thermal shock resistance of the adhesive. researchgate.net For example, an adhesive with an Al:P ratio of 1:0.85 showed significantly higher bonding strength after calcination at 1300°C compared to those with lower ratios. researchgate.net These binders are essential in the production of non-fired refractory products and unshaped refractories, where they provide the primary mechanical and structural strength. They are also used in high-temperature coatings to protect materials like steel from wear and oxidation. researchgate.netbuffalo.edu

Table 2: Effect of Al:P Ratio on Bonding Strength of Aluminum Phosphate Adhesive

Al:P Ratio Condition Bonding Strength (MPa) Retention Rate after 15 Thermal Shocks (%)
1:2 Calcined at 1300°C - 7.9 researchgate.net
4:5 Calcined at 1300°C - 28.6 researchgate.net

Structural Ceramics and Composites

This compound is utilized in the fabrication of advanced structural ceramics and composites, where it contributes to enhanced mechanical and thermal properties. Its application can be as a matrix material or as a sintering aid to promote densification and improve the final properties of the ceramic body.

Research has shown that aluminum phosphate-based composites can be prepared at relatively low temperatures. For instance, composites using aluminum phosphate as a binder can be solidified below 315 °C and still maintain good performance at temperatures up to 650 °C. One study focused on the development of fiber-reinforced chemically bonded phosphate ceramic composites at room temperature, using an aluminum phosphate binder synthesized from phosphoric acid and aluminum hydroxide, with magnesia as a curing agent. The mechanical properties of these composites were investigated, demonstrating the feasibility of producing these materials without the need for high-temperature processing.

In another application, amorphous aluminum phosphate (AlPO₄) powder synthesized via a sol-gel process was consolidated using Spark Plasma Sintering (SPS). This technique allowed for the fabrication of dense amorphous ceramic specimens with a relative density of 97% at 1000 °C. The resulting material exhibited a fracture toughness of 5.75 MPa·m¹/², with crack deflection around porosities identified as the primary toughening mechanism. This highlights the potential of aluminum phosphate ceramics in applications requiring high hardness and good fracture toughness.

Furthermore, the addition of aluminum phosphate has been shown to influence the mechanical properties of fiberglass-reinforced polyester (B1180765) composites. In one investigation, the incorporation of 5 wt% aluminum phosphate resulted in the maximum tensile, flexural, and impact strength. arpnjournals.org This improvement is attributed to the excellent bonding and compatibility between the polyester matrix, fiberglass reinforcement, and the aluminum phosphate additive. arpnjournals.org

Table 1: Mechanical Properties of Fiberglass Composite with Aluminum Phosphate Additive arpnjournals.org

Aluminum Phosphate Content (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (J/m)
0120180350
5180220450
10160200400
Thermal Insulation Coatings

This compound is a key component in the formulation of high-performance thermal insulation coatings due to its excellent high-temperature resistance and binding properties. nih.gov These coatings are crucial for protecting substrates in various applications, from industrial furnaces to transportation, by reducing heat transfer and preventing fire damage. nih.govresearchgate.net

A novel amorphous aluminum phosphate-based flame-retardant and thermal insulation coating has been developed and studied. This inorganic coating was modified with fillers such as nano-silica, hollow silica beads, hollow glass microspheres, and boron carbide. nih.gov The performance of this coating system is highly dependent on the synergistic effects of its components. Research demonstrated that a specific ratio of glass microspheres to boron carbide (3:1) yielded the best fire resistance. When subjected to a butane (B89635) flame at approximately 1200–1300 °C, the backside temperature of a steel plate coated with this formulation reached a maximum of 226 °C after 10 minutes and then gradually decreased to 175 °C after 60 minutes. nih.gov

The thermal insulation mechanism of these aluminum phosphate-based coatings is multi-faceted. Firstly, upon exposure to fire, the coating can foam and expand, creating a porous char layer that has low thermal conductivity. Secondly, the coating undergoes multiple endothermic reactions, including the decomposition of phosphate (140–300 °C) and aluminum hydroxide (400–600 °C), and the formation of glass (900–950 °C). These reactions absorb a significant amount of heat, thereby slowing the temperature rise of the substrate. nih.gov Finally, additives like boron carbide can oxidize, leading to volume expansion and the formation of molten boron trioxide (B₂O₃), which can seal cracks and enhance the integrity of the protective layer. nih.gov

Another study focused on an aluminum phosphate-based coating using aluminum dihydrogen phosphate (Al(H₂PO₄)₃) as a binder, with silicon carbide (SiC) and silicon dioxide (SiO₂) as high-emissivity fillers. This coating demonstrated excellent temperature resistance, showing no cracking or falling off after being held at 500 °C for 6 hours. gncl.cn

Table 2: Performance of Optimized Aluminum Phosphate-Based Thermal Insulation Coating (AP2231) nih.gov

Performance MetricValue
Maximum Backside Temperature (10 min @ 1200-1300°C)226 °C
Backside Temperature (60 min @ 1200-1300°C)175 °C
Bonding Strength (post-combustion)~4.5 MPa

Protective Coatings and Surface Engineering

Corrosion Inhibition Mechanisms in Coatings

This compound, often in the form of aluminum triphosphate (AlTP), is utilized as a corrosion-inhibiting pigment in protective coatings. Its mechanism of action involves the formation of a passive, protective film on the metal substrate, which hinders the corrosion process.

The inhibitive action of AlTP has been studied using Electrochemical Impedance Spectroscopy (EIS). These studies reveal that coatings containing AlTP significantly enhance the protective performance compared to coatings with inert fillers like calcite. The triphosphate ions (P₃O₁₀⁵⁻) from AlTP play a crucial role at the coating-metal interface. When aggressive media such as water and oxygen penetrate the coating and initiate corrosion, ferric (Fe³⁺) and ferrous (Fe²⁺) ions are produced at the steel surface. The triphosphate ions can then complex with these iron ions, forming a compact and stable protective film. xmu.edu.cn This film acts as a physical barrier, effectively separating the steel substrate from the corrosive environment and retarding the corrosion reactions. xmu.edu.cn

The effectiveness of this inhibitive action is reflected in the coating's resistance. EIS measurements have shown that the resistance of an epoxy coating containing AlTP remained high (around 3.8 × 10⁷ Ω·cm²) even after prolonged immersion in a corrosive solution, whereas coatings without the inhibitive pigment showed a significant drop in resistance. xmu.edu.cn

Phosphate conversion coatings, which can be based on aluminum phosphate, are another application where these compounds contribute to corrosion resistance. cdchemicals.netphosphating.netlightmetalscoloring.com These coatings create a crystalline layer on the metal surface that improves paint adhesion and acts as a barrier to corrosion. lightmetalscoloring.com The process involves the reaction of the acidic phosphate solution with the metal surface, leading to the precipitation of insoluble metal phosphates.

Oxidation Protection of Substrates

This compound-based coatings are effective in protecting various substrates from high-temperature oxidation. These coatings form a dense, stable barrier that limits the diffusion of oxygen to the substrate surface, thereby preventing its degradation.

Research has shown that an aluminum metaphosphate coating can provide good oxidation resistance for graphite (B72142) at temperatures up to 1250 °C. The protective mechanism is associated with the formation of a layer consisting of aluminum metaphosphate and aluminum orthophosphate phases during high-temperature exposure.

In another study, an aluminum phosphate-based coating was developed for the high-temperature corrosion protection of steel. This coating, modified with chromate-passivated aluminum particles, demonstrated excellent resistance in a high-temperature marine atmosphere. The passivated aluminum particles help to form a compact coating that acts as a barrier to corrosive media.

Furthermore, amorphous aluminophosphate coatings have been specifically designed to protect metal and alloy substrates in both oxidizing and reducing environments at elevated temperatures. These dense, glassy coatings prevent the catastrophic failure of materials due to oxidation under thermal cycling conditions.

Microstructural Characterization of Sealed Coatings

Aluminum phosphate is widely used as a sealant for thermal spray coatings, such as plasma-sprayed alumina (Al₂O₃), to reduce porosity and enhance their protective properties. The microstructure of these sealed coatings has been extensively characterized using techniques like X-ray diffractometry (XRD), scanning electron microscopy (SEM), and analytical transmission electron microscopy (TEM). aremco.comaminer.org

These characterization studies reveal that the aluminum phosphate sealant effectively penetrates the inherent structural defects of the plasma-sprayed coating, such as pores, microcracks, and gaps between the lamellae (splats). aremco.comresearchgate.net Good penetration to depths of about 300 μm has been observed. aremco.comaminer.org The sealant solidifies within these defects, creating a more compact and less permeable coating structure. researchgate.net

Phase analysis of the sealed coating shows that the original alumina coating consists mainly of metastable γ-Al₂O₃ and stable α-Al₂O₃. aremco.comaminer.org The sealant itself is often amorphous or nanocrystalline. scispace.com The chemical composition of the sealant within the coating typically has a P/Al molar ratio of approximately 3, which corresponds to metaphosphates, such as Al(PO₃)₃. aremco.comaminer.orgscispace.com

Importantly, a chemical reaction occurs between the sealant and the alumina coating. This reaction leads to the formation of crystalline aluminum orthophosphate (AlPO₄), often in the berlinite (B1174126) form, at the interface between the sealant and the alumina lamellae. aremco.comscispace.com Therefore, the bonding mechanism of the aluminum phosphate sealant is twofold: it involves both adhesive binding from the formation of condensed phosphates within the structural defects and chemical bonding resulting from the reaction with the alumina coating itself. aremco.comaminer.org This dual mechanism contributes to the strengthening effect of the sealant. aremco.com

Table 3: Microstructural Features of Aluminum Phosphate Sealed Alumina Coatings aremco.comaminer.orgscispace.com

FeatureDescription
Sealant Penetration Depth~300 µm
Primary Sealant PhaseAmorphous/nanocrystalline
Sealant Composition (in coating)P/Al molar ratio ≈ 3 (Metaphosphates, Al(PO₃)₃)
Interfacial Reaction ProductCrystalline berlinite-type orthophosphate (AlPO₄)
Primary Alumina Phasesγ-Al₂O₃ and α-Al₂O₃

Flame Retardancy in Polymer Composites and Coatings

This compound and related aluminum-phosphorus compounds, such as aluminum diethylphosphinate and aluminum hypophosphite, are effective halogen-free flame retardants for a variety of polymer composites and coatings. mdpi.commostwiedzy.plnih.gov Their flame-retardant mechanism is complex, often involving actions in both the condensed (solid) phase and the gas phase. mdpi.complaschina.com.cn

In the condensed phase, upon heating, aluminum phosphates can decompose to form polyphosphoric acids. These acids act as catalysts for the dehydration and charring of the polymer matrix. mdpi.com This process promotes the formation of a thermally stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier that inhibits the transfer of heat from the flame to the underlying polymer and slows the diffusion of flammable volatile decomposition products to the flame zone. mdpi.com The presence of aluminum is known to have a synergistic effect with phosphorus in the condensed phase, enhancing the stability and integrity of the char. mostwiedzy.pl For instance, in epoxy resins, the decomposition of aluminum phosphinates can lead to the formation of alumina, aluminum phosphate, and this compound in the condensed phase, which improves the thermal oxidation resistance of the char. plaschina.com.cn

In the gas phase, phosphorus-containing compounds can be released during the decomposition of the flame retardant. These compounds can act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion. Phosphorus-containing radicals (e.g., PO•) can trap high-energy H• and OH• radicals, which are essential for flame propagation, thereby inhibiting the combustion process. nih.gov

The effectiveness of aluminum phosphate-based flame retardants has been demonstrated through various flammability tests. In studies on epoxy composites, the addition of aluminum-organophosphorus hybrids led to a reduction in the heat release rate as measured by cone calorimetry. mdpi.comnih.govresearchgate.net For bamboo fiber-reinforced polypropylene (B1209903) composites, the addition of melamine (B1676169) pyrophosphate and aluminum hypophosphite significantly improved the Limiting Oxygen Index (LOI) and reduced the peak heat release rate. mdpi.com Similarly, in polyamide 66, the combination of aluminum diethylphosphinate and nano-silica achieved a high LOI value of 32.3% and a V-0 rating in the UL 94 vertical burn test. utk.edu

Table 4: Cone Calorimetry Data for Epoxy Resin with Aluminum-Organophosphorus Hybrid (APH) mdpi.com

MaterialPeak Heat Release Rate (pHRR) (W/g)Total Heat Release (THR) (kJ/g)Residue at 700°C (%)
Pure Epoxy Resin40028.3Negligible
Epoxy + 17 wt% APH35025.0~15

Table 5: UL 94 Flammability Test Ratings passive-components.euboedeker.comprofessionalplastics.com

ClassificationBurning BehaviorDripping
V-0Burning stops within 10 seconds after each flame applicationNo flaming drips allowed
V-1Burning stops within 30 seconds after each flame applicationNo flaming drips allowed
V-2Burning stops within 30 seconds after each flame applicationFlaming drips are allowed
HBSlow burning on a horizontal specimen-
Condensed Phase Flame Retardancy Mechanisms (e.g., char formation)

This compound and related phosphorus-containing flame retardants operate significantly in the condensed phase, primarily by promoting the formation of a protective char layer on the surface of the burning material. mdpi.com This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile gases to the combustion zone. mdpi.com The process involves several key chemical actions.

Upon heating, phosphorus compounds like this compound can decompose to produce phosphoric and polyphosphoric acids. nih.gov These acidic species act as catalysts, accelerating the dehydration and cross-linking of the polymer matrix. nih.gov This catalytic carbonization process transforms the polymer into a stable, non-flammable carbonaceous residue. alfa-chemistry.com The resulting char layer is often enhanced by the formation of aluminum phosphate, which remains in the residue and contributes to its thermal stability and structural integrity. researchgate.netresearchgate.net In some systems, the phosphoric substances can form a glass-like molten layer on the combustion surface, further inhibiting the transfer of heat and mass. nih.gov The effectiveness of this mechanism is demonstrated by an increased char yield in polymers containing these additives. researchgate.net For instance, the presence of aluminum phosphinate (a related compound) in ABS plastic significantly increases the char yield from a negligible amount to 28.0% at a 15 wt% loading, indicating a strong promotion of char formation.

Table 1: Effect of Aluminum Phosphorus Flame Retardants on Char Formation

Polymer Matrix Flame Retardant System Flame Retardant Loading (wt%) Char Yield (%) Source
Polyamide 6 (PA6) Aluminum Phosphinate (AlPi) Not Specified 3.8 researchgate.net
ABS Aluminum Phosphinate (AlPi) 15 28.0 researchgate.net
Gas-Phase Inhibition Effects

In addition to their condensed-phase activity, this compound and similar phosphorus-based compounds exert a crucial flame-retardant effect in the gas phase. nih.gov This mechanism involves the interruption of the self-sustaining chemical reactions of combustion in the flame itself. nist.gov During pyrolysis, the flame retardant decomposes and releases volatile, phosphorus-containing species, such as diethylphosphinic acid from aluminum phosphinate, into the gas phase. researchgate.net

These species further break down in the high-temperature environment of the flame to generate active phosphorus-containing free radicals, most notably the PO• radical. nih.govnih.gov These PO• radicals are highly effective at scavenging the key chain-propagating radicals of combustion, specifically hydrogen (H•) and hydroxyl (OH•) radicals. nih.gov By reacting with and neutralizing these high-energy radicals, the phosphorus species effectively terminate the combustion chain reaction, which leads to flame inhibition and a reduction in the heat generated. nih.govnist.gov This gas-phase action, often referred to as flame poisoning or a quenching effect, leads to less complete combustion and is observable as a decreased heat release rate (HRR) during flammability tests. nih.govmdpi.com The efficiency of phosphorus radicals in the gas phase is reported to be comparable or even superior to that of hydrogen halides. nih.gov

Synergistic Effects with Other Flame Retardants

The flame-retardant efficacy of this compound and related compounds can be significantly enhanced through synergistic combinations with other additives. researchgate.net Synergy occurs when the combined effect of two or more substances is greater than the sum of their individual effects. A common synergistic partner for aluminum-phosphorus compounds is melamine polyphosphate (MPP), a nitrogen-based flame retardant. researchgate.netresearchgate.net

When combined, these retardants can exhibit a dual-action mechanism across both condensed and gas phases. For example, in a system containing aluminum phosphinate (AlPi) and MPP, a reaction occurs where aluminum phosphate is formed in the residue, while melamine and phosphinic acid are released into the gas phase. researchgate.net The aluminum phosphate reinforces the char layer, acting as a barrier to heat and fuel, while the gaseous melamine contributes to fuel dilution and the phosphinic acid provides flame inhibition. researchgate.net This interaction can lead to the formation of a higher quality, more compact char layer that provides superior insulation. alfa-chemistry.com The synergy between aluminum hypophosphite (AHP) and intumescent flame retardants (IFR) has also been demonstrated, where the AHP produces phosphoric acid at high temperatures, promoting the carbonization and formation of a compact char residue. researchgate.net These synergistic systems often achieve higher Limiting Oxygen Index (LOI) values and better UL-94 fire safety ratings compared to the individual components. researchgate.netresearchgate.net

Table 2: Performance of Synergistic Flame Retardant Systems

Polymer Matrix Flame Retardant System LOI (%) UL-94 Rating Source
Epoxy Resin (EP) 3.2% AlPi + 1.6% MPP + 0.2% Al2O3 33.5 V-0 researchgate.net
TPV IFR + AHP (6:1 ratio) Evident Increase - researchgate.net

Pigment Science and Optical Functionalities

Light Scattering and Opacifying Properties

This compound, and more broadly aluminum phosphates, can be engineered to function as white pigments in coatings by leveraging their light-scattering properties. dntb.gov.ua The ability of a pigment to provide opacity (hiding power) is determined by its capacity to scatter visible light. ulprospector.com This scattering efficiency is primarily governed by the difference in the refractive index between the pigment particles and the surrounding binder matrix, as well as the particle size and shape. ulprospector.com

Research has focused on preparing aluminum phosphate particles, such as aluminum metaphosphate, that contain closed pores or hollow structures. dntb.gov.ua These internal voids create additional interfaces between the material and air (which has a very low refractive index), significantly enhancing the light scattering capability of each particle. This "self-opacifying" characteristic allows such pigments to provide whiteness and hiding power effectively. The optimal particle diameter for scattering visible light is approximately half the wavelength of the light being scattered. ulprospector.com By controlling the synthesis process to create particles with these specific morphological and optical characteristics, aluminum phosphates can be utilized as functional white pigments in paint formulations. dntb.gov.ua

Anticorrosive Pigments in Paint Formulations

This compound and related aluminum polyphosphates are utilized as effective, non-toxic anticorrosive pigments in protective coatings. researchgate.netnoelson.ca They serve as an environmentally friendly alternative to traditional heavy-metal-based inhibitors like those containing lead or chromium. noelson.caatamanchemicals.com The protective mechanism is an active one, relying on the chemical interaction between the pigment and the metal substrate. turkchem.net

When moisture penetrates the paint film, it partially dissolves the pigment, releasing phosphate or polyphosphate anions. researchgate.netturkchem.net These anions are transported to the metal surface, where they react to form a stable, insoluble passivation film. atamanchemicals.com This thin, protective layer adheres to the substrate, acting as a barrier that inhibits the electrochemical reactions responsible for corrosion. atamanchemicals.comuran.ua The tripolyphosphate ion (P3O10)5- is noted for its strong chelating ability with various metal ions, which facilitates the formation of this excellent passivation film. atamanchemicals.com These pigments have good compatibility with a wide range of resin binders, including epoxy, alkyd, and acrylic systems, and can be used in both solvent-based and water-based paints. researchgate.netatamanchemicals.com

Surface Treatment and Passivation of Aluminum Pigments

While this compound itself is used as an anticorrosive pigment, phosphate chemistry is also critically employed to passivate the surface of metallic aluminum pigments. Metallic aluminum flake pigments are widely used for their aesthetic appeal, but they are chemically reactive, particularly with water in aqueous coatings, which can lead to hydrogen gas evolution and corrosion of the pigment. paint.org

To enhance their stability, aluminum pigments undergo a surface treatment process to create a protective passivation layer. paint.org This involves treating the surface of the aluminum flakes with phosphate-based chemistries. paint.org The treatment forms a thin, inert, and highly resistant conversion coating on the aluminum surface. holder-oft.de This passivation layer effectively isolates the metallic aluminum from the surrounding environment, preventing the reaction with water and other corrosive species in the paint formulation. paint.orgdstchemicals.com This process is crucial for ensuring the long-term package stability of water-based metallic paints and maintaining the brilliant metallic effect of the pigments. paint.org The resulting passivated surface also serves as an excellent adhesion primer for subsequent coatings. holder-oft.de

Structure-Property Relationships in Applied Contexts

The functional efficacy of this compound in various advanced applications is intrinsically linked to its fundamental structural and chemical characteristics. The interplay between its crystalline nature, particle morphology, elemental stoichiometry, and thermal behavior dictates its performance in material systems ranging from refractory binders to high-performance coatings. Understanding these structure-property relationships is critical for designing and optimizing materials with tailored functionalities.

Influence of Crystallinity and Amorphicity on Functional Performance

The degree of structural order—ranging from highly crystalline to fully amorphous—plays a pivotal role in defining the functional performance of this compound and related aluminum phosphate materials. This relationship is particularly evident in applications involving surface interactions, binding, and thermal insulation.

Amorphous, or non-crystalline, aluminum phosphate has been identified as a key component in developing specialized heat-resistant adhesives and lightweight thermal-insulated porous ceramics. mdpi.com Unlike its crystalline counterparts, amorphous aluminum phosphate can be considered a form of "inorganic resin" due to its wide network structure. When exposed to high temperatures, it can decompose, foam, and expand. mdpi.com While the expansion effect may be less pronounced than in organic polymers, the resulting products exhibit high heat resistance and low thermal conductivity, contributing to significant thermal insulation effects. mdpi.com

In contrast, the crystallinity of the material surface has a marked effect on its adsorption capabilities. Research on phosphate adsorption onto various aluminum-containing minerals demonstrates a clear trend: phosphate adsorption capacity increases as the crystallinity of the material decreases. researchgate.net This suggests that amorphous aluminum phosphate phases, with their disordered structure and potentially higher surface area and defect sites, offer enhanced reactivity for surface-dependent applications compared to more ordered, crystalline forms.

The functional implications of crystallinity are summarized below:

FeatureAmorphous Aluminum PhosphateCrystalline Aluminum Phosphate
Structural Order Disordered, wide network structureOrdered, repeating lattice structure
Thermal Behavior Decomposes, foams, and expands upon heating, creating a thermally insulating layer. mdpi.comGenerally more stable at high temperatures, with distinct melting points.
Adsorption Capacity Higher phosphate adsorption capacity due to increased surface reactivity and defect sites. researchgate.netLower comparative adsorption capacity. researchgate.net
Primary Applications Heat-resistant adhesives, expandable thermal insulation coatings, lightweight porous ceramics. mdpi.comRefractory binders, structural ceramics where thermal stability is key.

Role of Morphology, Particle Size, and Nanostructure on Application Properties

The physical form of this compound—including its particle morphology, size, and nanostructure—is a critical determinant of its properties in applied contexts. These physical characteristics influence everything from mechanical strength and surface reactivity to thermal stability and biological interaction. researchgate.netnih.gov

The size and shape of nanoparticles have been shown to play a crucial role in improving material performance. purdue.edu For instance, in catalytic applications, reducing particle size to the sub-nanometer scale often leads to higher activity per unit mass. However, this can also increase the surface free energy, leading to a greater tendency for particles to sinter or agglomerate at elevated temperatures, which can deactivate the catalyst. purdue.edu

The morphology of particles (i.e., their shape) directly impacts their physicochemical properties. Studies on aluminosilicates with the same chemical composition but different morphologies (spherical, spongy, tubular, and platy) have shown a significant variation in sorption capacity. nih.gov The capacity was found to decrease in the order: spheres > sponges > tubes > plates. This highlights that the external shape of the particles governs their interaction with other substances. nih.gov This principle is directly applicable to this compound, where controlling the particle shape could optimize its performance as a sorbent or filler.

Furthermore, particle size can influence the mechanical properties and chemical stability of materials. In some porous framework materials, a smaller crystal size has been associated with increased flexibility and a faster decomposition rate under simulated body conditions. nih.gov This tunability of properties through the control of particle size and shape is essential for designing advanced materials for specific applications. researchgate.net

Influence of Particle Morphology on Sorption Properties

Based on findings from related aluminosilicate (B74896) studies, illustrating the principle.

MorphologyRelative Sorption CapacityPotential Implication for this compound Applications
Spherical HighestEnhanced performance in applications requiring high surface interaction, such as catalysis or contaminant binding.
Spongy HighUseful for creating porous structures with high accessibility for fluids and gases.
Tubular MediumCould provide directional properties in composites or act as reinforcing agents.
Platy LowestMay be preferred for creating barrier layers in coatings due to particle packing.

Impact of P/Al Molar Ratio and Stoichiometry on Material Properties

The molar ratio of phosphorus to aluminum (P/Al) is a fundamental parameter in the synthesis of aluminum phosphates that profoundly dictates the phase composition, chemical behavior, and ultimate material properties. Adjusting this stoichiometric ratio allows for the precise tuning of characteristics such as viscosity, phase stability, and hygroscopicity.

A P/Al molar ratio of 3 is widely utilized in the formulation of alumino-phosphate binders. nih.govresearchgate.net This specific ratio is favored because it corresponds to the stoichiometry of the desired final binder component, the stable cubic aluminium metaphosphate (Al(PO₃)₃), ensuring that minimal "free" phosphoric acid is released during thermal treatment. nih.govmdpi.com

Deviations from this ideal ratio lead to different material compositions and properties:

P/Al Ratio < 3: Solutions with a lower P/Al ratio (e.g., 2.3-3.0) can produce binders composed of not only Al(PO₃)₃ but also aluminum orthophosphate (AlPO₄) compounds. mdpi.comresearchgate.net Research has shown that acid aluminum phosphate (AAP) solutions with a P/Al ratio below 3.0 exhibit relatively lower hygroscopicity (moisture absorption). This is attributed to the formation of Berlinite and the reduced formation of hygroscopic phases like AlH₂P₃O₁₀ and residual acids. colab.ws

P/Al Ratio > 3: Using an excess of phosphorus (P/Al > 3) can decrease the appearance temperature of the stable cubic Al(PO₃)₃ phase. nih.govmdpi.com However, these formulations can also result in the presence of residual phosphoric acids in the final binder, which can be a drawback. nih.gov

The P/Al ratio also affects the physical properties of the precursor solution. For instance, solutions with a P/Al ratio in the range of 2.0-2.2 have been found to contain residual aluminum hydroxide, leading to high viscosity. researchgate.net As the P/Al ratio increases, the density of the solution tends to decrease. nih.govmdpi.com

Summary of P/Al Molar Ratio Effects on Aluminum Phosphate Properties

P/Al Molar RatioResulting Phases and CharacteristicsKey Material Properties
2.0 - 2.2 Contains residual Al(OH)₃. researchgate.netHigh viscosity of precursor solution. researchgate.net
< 3.0 Formation of Berlinite and AlPO₄ alongside other phases. mdpi.comcolab.wsLower hygroscopicity, improved moisture resistance. colab.ws
= 3.0 Primarily forms the stable cubic aluminium metaphosphate (Al(PO₃)₃). nih.govmdpi.comWidely used for stable, high-temperature binders with no excess acid. nih.gov
> 3.0 Formation of cubic Al(PO₃)₃ at lower temperatures; contains residual phosphoric acids. nih.govmdpi.comCan accelerate formation of stable phases but may compromise long-term stability due to residual acids. nih.gov

Thermal Stability and Long-Term Performance in Diverse Material Systems

This compound and related aluminum phosphate compounds are renowned for their excellent thermal stability, making them suitable for high-temperature applications such as refractory materials, flame retardants, and thermal barrier coatings.

When incorporated into polymer systems, aluminum phosphates can significantly enhance thermal stability. In studies involving polystyrene composites, the addition of aluminum phosphate resulted in an increase in both the onset and midpoint degradation temperatures. researchgate.net Specifically, onset degradation temperatures saw a modest increase of up to 4°C, while midpoint degradation temperatures rose by as much as 13°C, indicating a delay in the material's thermal decomposition. researchgate.net

In high-temperature ceramic systems, aluminum phosphates form stable phases that resist degradation at extreme temperatures. For example, La-Al phosphate systems demonstrate good thermal stability with a low thermal weight loss rate after heat treatment. nih.gov When subjected to an oxyacetylene flame at 2000°C, these materials form a dense, protective layer of lanthanum phosphate and aluminum phosphate, which prevents further ablation and damage. nih.gov

Thermal Events in Aluminum Phosphate-Based Systems

Temperature Range (°C)EventSystem/ApplicationReference
140 - 300 Decomposition of phosphate compoundsThermal insulation coating mdpi.com
~400 Onset of major weight loss begins to slowLa-Al phosphate bulk material nih.gov
400 - 600 Decomposition of aluminum hydroxideThermal insulation coating mdpi.com
900 - 950 Generation of glassy phasesThermal insulation coating mdpi.com
> 1200 Melting point of stable Al(PO₃)₃ [A] phaseAlumino-phosphate binders mdpi.com
~1500 Formation of stable, crystalline AlPO₄ ceramic phaseLa-Al phosphate bulk material nih.gov

This inherent thermal robustness ensures reliable long-term performance in environments where materials are subjected to continuous or intermittent high heat, making this compound a critical component in the development of advanced, durable material systems.

Future Directions and Emerging Research Avenues for Aluminum Pyrophosphate

Development of Novel Synthesis Routes for Tailored Micro/Nanostructures

The performance of aluminum pyrophosphate in various applications is intrinsically linked to its physical and chemical properties, which are dictated by its micro- and nanostructure. Future research is increasingly focused on moving beyond traditional solid-state reactions to more sophisticated synthesis methods that offer precise control over particle size, morphology, surface area, and porosity.

Several innovative synthesis routes are being explored:

Sol-Gel Method: This technique allows for the creation of homogenous and pure this compound at lower temperatures compared to conventional methods. scispace.com By carefully controlling parameters such as pH, precursor concentration (e.g., using aluminum lactate (B86563) and phosphoric acid), and aging time, researchers can produce materials with tailored properties, including gels and glasses with a wider glass-forming range than melt-cooling techniques. scispace.comrsc.org

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions under high temperature and pressure. It has proven effective in producing various crystalline aluminum phosphates and related compounds. iaea.orgresearchgate.netmdpi.commdpi.com Hydrothermal synthesis can yield unique crystalline phases and morphologies that are not accessible through other routes. iaea.org

Microwave-Assisted Synthesis: This approach can significantly reduce reaction times and improve energy efficiency. The rapid and uniform heating provided by microwaves can lead to the formation of nanoparticles with a narrow size distribution.

Template-Directed Synthesis: Using organic molecules or porous materials as templates can guide the formation of this compound into specific, complex architectures such as mesoporous structures or hollow spheres. These tailored structures could dramatically enhance performance in catalysis and sorption applications.

Green Synthesis: An emerging and sustainable approach involves using plant-derived materials, such as phytic acid from somatic embryos, to synthesize aluminum phosphate (B84403) nanoplates. mdpi.comucm.es This method avoids the use of hazardous chemical reagents and can produce unique nanostructures. mdpi.comucm.es

The ability to engineer the structure of this compound at the micro- and nanoscale is expected to unlock new functionalities and enhance its efficiency in existing applications.

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteKey AdvantagesResulting StructuresPotential Applications
Sol-GelHigh homogeneity and purity, lower processing temperatures. scispace.comGels, glasses, fine powders. scispace.comresearchgate.netCeramics, catalysts, coatings.
HydrothermalHigh crystallinity, ability to form novel phases. iaea.orgmdpi.comWell-defined crystals, nanoparticles. mdpi.commdpi.comCatalysts, molecular sieves.
Green SynthesisSustainable, uses natural precursors, can produce unique morphologies. mdpi.comucm.esNanoplates, hierarchical structures. mdpi.comucm.esOptoelectronics, energy storage. mdpi.com

Exploration of Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of how this compound behaves under operational conditions is crucial for optimizing its performance. While traditional characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) provide valuable static information, future research will increasingly rely on advanced, dynamic characterization methods.

In-situ and operando techniques allow researchers to observe the material's structural and chemical changes as they happen, for instance, during a catalytic reaction or a thermal process. acs.org

In-situ X-ray Diffraction (XRD): This technique can track changes in the crystalline structure of this compound in real-time as a function of temperature or gaseous environment. tripod.comrsc.orgmdpi.comresearchgate.net This is particularly useful for studying phase transitions, crystallization processes, and degradation mechanisms. tripod.comrsc.org

In-situ Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed insights into the local atomic environments of aluminum and phosphorus atoms, helping to understand the mechanistic pathways of synthesis and catalysis. rsc.orgacs.org

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This method can monitor the evolution of chemical bonds and surface species during reactions, offering clues about reaction intermediates and mechanisms. researchgate.net

By combining these advanced techniques, scientists can build a comprehensive picture of the dynamic processes governing the functionality of this compound, paving the way for more rational design of materials for specific applications.

Integration of this compound in Multi-Component and Hybrid Material Systems

The future of this compound also lies in its use as a component within more complex material systems. By combining it with other materials, such as polymers, metals, or other ceramics, researchers can create composites and hybrids with synergistic or entirely new properties.

Polymer Composites: this compound can be incorporated into polymer matrices to enhance their thermal stability, flame retardancy, and mechanical properties. nih.govresearchgate.netmdpi.com Hybrid aluminum-organophosphorus materials are being explored as effective flame retardants in epoxy resins. nih.govresearchgate.netmdpi.com

Catalyst Supports: The high surface area and thermal stability of certain forms of this compound make it a promising support material for metal catalysts. mdpi.com Loading active metals onto an this compound support can improve catalyst dispersion and stability, leading to enhanced activity in reactions like CO oxidation. mdpi.com

Hybrid Coatings: Sol-gel methods can be used to create hybrid organic-inorganic coatings containing this compound. unesp.brdaneshyari.com These coatings can provide surfaces with enhanced corrosion resistance, thermal protection, and specific optical properties.

Table 2: Examples of this compound Hybrid Systems

Hybrid SystemMatrix/Secondary ComponentEnhanced PropertyPotential Application
Polymer CompositeEpoxy ResinFlame Retardancy, Thermal Stability. nih.govmdpi.comFire-safe materials in electronics and construction. researchgate.net
Catalyst SystemPlatinum (Pt) NanoparticlesCatalytic Activity, Stability. mdpi.comAutomotive exhaust treatment, industrial catalysis.
Hybrid MaterialOrganic Polymers (e.g., poly(2-hydroxyethyl methacrylate))Optical Transparency, Photopolymerizability. unesp.brAdditive manufacturing of photonic devices. unesp.br

Predictive Modeling and Computational Design for Optimized Performance

Computational materials science offers powerful tools to accelerate the discovery and optimization of materials. Future research will increasingly leverage predictive modeling to guide the experimental design of this compound-based materials.

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, surface properties, and reaction energetics of this compound. researchgate.netacs.orgresearchgate.netacs.org This can help in understanding its catalytic activity and in screening potential modifications to enhance its performance. For instance, DFT has been used to explore the interaction between uranyl ions and this compound for applications in radioactive water treatment. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of atoms and molecules, providing insights into mechanical properties, thermal transport, and phase transformations. researchgate.net This can be particularly useful for designing materials with specific mechanical strength or thermal stability.

Lattice Energy Minimization: These calculations can be used to predict the stability of different crystalline forms (polymorphs) of aluminum phosphate, which is crucial for understanding and controlling its synthesis. acs.org

By integrating computational modeling with experimental work, researchers can create a feedback loop that significantly speeds up the development cycle for new and improved this compound materials.

Unexplored Applications in Emerging Technologies and Environmental Solutions

While this compound has established uses, its unique properties suggest potential in several cutting-edge fields that are currently underexplored.

Energy Storage: Nanostructured aluminum phosphates have shown promise as electrode materials for energy storage devices due to their potential for high capacitance and retention. mdpi.com The development of porous architectures could lead to applications in next-generation batteries and supercapacitors.

Environmental Remediation: The compound's ability to adsorb certain species makes it a candidate for environmental cleanup. Research has demonstrated its effectiveness in removing heavy metals and other pollutants from wastewater. Furthermore, it has shown excellent sorption capacity for radioactive uranyl ions, suggesting its value in treating radioactive water pollution. researchgate.net Its role in adsorbing phosphate from aqueous solutions is also a key area of interest for managing water quality. researchgate.netusda.gov

Biomaterials: The biocompatibility of phosphates suggests potential applications in the biomedical field, although this area remains largely unexplored for this compound specifically.

Sensors and Electronics: The dielectric properties of this compound could be exploited in electronic components. Furthermore, its surface chemistry could be tailored for the development of chemical sensors.

UV Plasmonics: Nanoporous aluminum is being investigated for its potential in UV plasmonics, and the synthesis routes for porous aluminum materials could be relevant for creating new platforms for enhanced spectroscopy. mdpi.com

Future research in these areas will involve fundamental studies to understand the underlying mechanisms that enable these applications, followed by material engineering to optimize performance for specific technological or environmental challenges.

Q & A

Basic Research: What analytical techniques are recommended for distinguishing aluminum pyrophosphate from other aluminum-phosphate phases in soil samples?

To differentiate this compound (AlPPi) from amorphous or crystalline aluminum phosphates, sequential extraction methods are critical. Sodium pyrophosphate (NaPPi) selectively extracts organically bound Al and Fe, while ammonium oxalate targets amorphous oxides, and dithionite-citrate dissolves crystalline oxides . For quantification, combine these extractions with ICP-MS or XRF to measure Al and P concentrations. Cross-validate results using XRD to identify crystalline phases (e.g., ammonium this compound, NH4_4AlP2_2O7_7) and exclude amorphous contributions . Ensure reproducibility by standardizing extraction times, pH, and temperature.

Advanced Research: How can synthesis parameters influence the crystallinity and phase purity of this compound in catalyst preparation?

This compound formation is highly sensitive to precursor ratios, calcination temperature, and reaction time. For example, γ-Al2_2O3_3 supports reacted with phosphoric acid precursors at 400–500°C yield AlPPi, but exceeding 600°C may form mixed phases like NH4_4AlP2_2O7_7 . Use thermogravimetric analysis (TGA) to monitor phase transitions during calcination. Optimize precursor stoichiometry (Al:P ≈ 1:2) to minimize impurities. Advanced characterization via TEM-EDS or synchrotron XRD can resolve nanoscale heterogeneity and validate phase purity .

Basic Research: What are the primary challenges in gravimetric determination of aluminum as this compound?

Gravimetric analysis requires precise control of precipitation conditions. Aluminum ions must be quantitatively precipitated as AlPPi by adding excess pyrophosphate at pH 4–4. Common errors include co-precipitation of Fe3+^{3+} or Ca2+^{2+}, which can be mitigated by masking agents (e.g., citrate for Fe). Dry the precipitate at 110°C to constant weight, and validate results via back-titration or ICP-OES. Report uncertainties due to hygroscopicity or incomplete ignition .

Advanced Research: How can chemosensors be designed to selectively detect pyrophosphate (PPi) in biological systems, avoiding interference from phosphate (Pi) or ATP?

PPi-selective chemosensors rely on metal coordination (e.g., Zn2+^{2+} or Cu2+^{2+} complexes) that bind PPi’s higher negative charge density compared to Pi or ATP . Incorporate fluorophores (e.g., dansyl derivatives) for signal transduction. Test selectivity in buffered aqueous solutions (pH 7.4) with competing anions (Cl^-, HCO3_3^-). Use NMR titration or isothermal calorimetry to quantify binding constants (Kd_d). For in vivo applications, ensure biocompatibility by assessing cytotoxicity and cellular uptake .

Basic Research: What methods are used to quantify amorphous versus crystalline this compound in environmental samples?

Amorphous AlPPi lacks long-range order, making XRD ineffective. Instead, use differential solubility: NaPPi extracts amorphous phases, while dithionite-citrate targets crystalline oxides. Pair with 27^{27}Al NMR spectroscopy to distinguish tetrahedral (crystalline) vs. octahedral (amorphous) Al coordination . For soil samples, normalize data to total Al content (via XRF) to calculate phase ratios.

Advanced Research: How do this compound’s structural properties influence its catalytic activity in ammoxidation reactions?

AlPPi’s Lewis acidity and surface area determine its catalytic efficiency. Synthesize high-surface-area AlPPi via sol-gel methods using aluminum isopropoxide and pyrophosphoric acid. Characterize acid sites using NH3_3-TPD and redox properties via H2_2-TPR. In ammoxidation, AlPPi’s P-O-Al bridges facilitate NH3_3 activation. Compare performance with γ-Al2_2O3_3 or AlPO4_4 controls using GC-MS to track product selectivity .

Basic Research: How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from variations in ionic strength, pH, and counterion effects. Standardize solubility experiments using buffered solutions (e.g., 0.1 M NaCl, pH 4–8) and equilibrate for 72 hours. Measure dissolved Al and P via ICP-MS, and calculate solubility products (Ksp_{sp}) using Pitzer equations for activity corrections. Cross-reference with thermodynamic databases (e.g., PHREEQC) to validate results .

Advanced Research: What mechanistic insights can be gained from studying this compound’s role in enzymatic cofactors like thiamine pyrophosphate (TPP)?

TPP’s pyrophosphate group coordinates Mg2+^{2+} or Zn2+^{2+} in enzymes. Synthesize model AlPPi-TPP complexes and study their stability via potentiometry (log K measurements). Use EXAFS to probe Al-O-P bond distances and compare with native Mg2+^{2+}-TPP systems. Catalytic assays (e.g., pyruvate decarboxylation) can reveal whether AlPPi mimics biological metal cofactors, though Al3+^{3+}’s higher charge may inhibit activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.